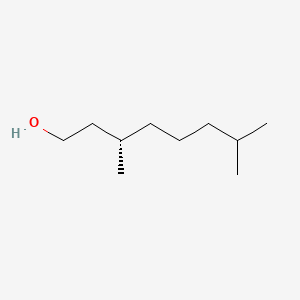

S-3,7-Dimethyl-1-octanol

概要

説明

S-3,7-Dimethyl-1-octanol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain, with methyl groups attached to the third and seventh carbons. This compound is known for its pleasant odor and is often used in the fragrance industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of S-3,7-Dimethyl-1-octanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-3,7-Dimethyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of (3S)-3,7-Dimethyloctanal using a suitable catalyst such as palladium on carbon (Pd/C). The process involves the use of high-pressure hydrogen gas and is conducted in a reactor designed to withstand such conditions.

化学反応の分析

Types of Reactions

S-3,7-Dimethyl-1-octanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (3S)-3,7-Dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to (3S)-3,7-Dimethyloctane using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3S)-3,7-Dimethyloctyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: (3S)-3,7-Dimethyloctanoic acid

Reduction: (3S)-3,7-Dimethyloctane

Substitution: (3S)-3,7-Dimethyloctyl chloride

科学的研究の応用

Chemical Applications

Chiral Building Block

S-3,7-Dimethyl-1-octanol is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of specific stereoisomers that are crucial in pharmaceuticals and agrochemicals. The compound's hydroxyl group can participate in various chemical reactions, enhancing its utility in organic synthesis.

Liquid Crystal Properties

Research indicates that derivatives of this compound exhibit liquid crystal properties. These derivatives can form ferroelectric smectic phases, which are valuable in the development of advanced materials for electronic applications. For instance, studies have shown spontaneous polarization values ranging from 5 to 15 nC/cm² in these liquid-crystalline derivatives.

Biological Applications

Pheromonal Activity

In biological research, this compound has been studied for its potential pheromonal activity in insects. Its ability to interact with olfactory receptors suggests it could play a role in communication among certain species.

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the antimicrobial and antioxidant activities of this compound. In vitro assays demonstrated that the compound exhibits significant antioxidant effects without notable cytotoxicity at concentrations ranging from 31.25 to 500 µg/mL . This positions it as a potential candidate for use in food preservation and health supplements.

Medical Applications

Therapeutic Research

This compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have beneficial effects in drug development due to its unique chemical structure and biological activities. Ongoing research aims to elucidate its mechanisms of action and efficacy in treating various conditions .

Industrial Applications

Fragrance and Flavoring Agent

The compound is widely used in the formulation of fragrances and flavors due to its pleasant odor profile. It is considered a valuable ingredient in cosmetic products and food flavoring agents .

Bio-based Additives

Research has explored the hydrogenation of citronella oil derivatives to produce this compound as a bio-based additive for fuels and other industrial applications. This approach highlights the compound's versatility and potential for sustainable product development .

Table 1: Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing specific stereoisomers |

| Liquid Crystals | Ferroelectric materials | Spontaneous polarization values: 5–15 nC/cm² |

| Biology | Pheromonal activity | Potential role in insect communication |

| Medical | Therapeutic research | Investigated for drug development |

| Industry | Fragrance/flavoring agent | Valuable ingredient in cosmetics and food |

| Bio-based Additives | Fuel additives | Derived from citronella oil for sustainable applications |

作用機序

The mechanism by which S-3,7-Dimethyl-1-octanol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In chemical reactions, its hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing its reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

(3R)-3,7-Dimethyloctan-1-Ol: The enantiomer of S-3,7-Dimethyl-1-octanol, differing only in the spatial arrangement of the atoms around the chiral center.

3,7-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3,7-Dimethyloctanoic acid: The oxidized form of this compound, with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which can influence its interactions with biological systems and its reactivity in chemical processes. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds.

生物活性

S-3,7-Dimethyl-1-octanol, a monoterpene alcohol, is derived from natural sources such as citronella oil and has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antioxidant effects, and potential applications in various fields.

- Chemical Formula : C₁₀H₂₂O

- CAS Number : 106-21-8

- Molecular Weight : 158.29 g/mol

Antioxidant Properties

This compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals through various assays:

- DPPH Radical Scavenging : This assay measures the ability of antioxidants to donate electrons to neutralize DPPH radicals. This compound showed a concentration-dependent scavenging effect.

- ABTS Radical Scavenging : Similar to DPPH, the ABTS assay confirmed the compound's effectiveness in reducing ABTS radicals, indicating strong antioxidant potential at concentrations ranging from 31.25 to 500 μg/mL .

Cytotoxicity Studies

Research evaluating the cytotoxic effects of this compound has yielded promising results. In tests involving Artemia salina and Saccharomyces cerevisiae, the compound did not exhibit significant cytotoxic effects at tested concentrations (31.25–500 μg/mL). Comparatively, other monoterpenes like nerol displayed significant cytotoxicity across all concentrations tested .

| Compound | Cytotoxicity (μg/mL) | Test System |

|---|---|---|

| This compound | 31.25 - 500 | Artemia salina, S. cerevisiae |

| Nerol | All concentrations | Artemia salina, S. cerevisiae |

| Estragole | Variable | Artemia salina, S. cerevisiae |

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in food preservation and pharmaceuticals .

Study on Antioxidant and Cytotoxic Effects

A recent study investigated the antioxidant and cytotoxic properties of several monoterpenes including this compound. The findings indicated that while it effectively scavenged free radicals, it did not induce oxidative damage to genetic material in yeast models, highlighting its safety profile for potential therapeutic uses .

Application in Fragrance and Fuel Additives

Research has also explored the hydrogenation of citronella oil derivatives to produce this compound as a bio-based additive for fragrances and fuels. This application underscores its versatility beyond biological activity into industrial uses .

Safety and Toxicological Profile

Toxicological assessments indicate that this compound does not present significant concerns regarding genotoxicity or acute toxicity in standard tests such as the Ames test. The no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day based on repeated dose toxicity studies .

特性

IUPAC Name |

(3S)-3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880726 | |

| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68680-98-8 | |

| Record name | (S)-3,7-Dimethyloctan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68680-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-octanol, 3,7-dimethyl-, (s)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3,7-Dimethyl-1-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the liquid crystal properties of derivatives of (3S)-3,7-Dimethyloctan-1-ol?

A: Research has demonstrated that various liquid-crystalline derivatives of (3S)-3,7-Dimethyloctan-1-ol, synthesized through bromination, oxidation, or direct use, exhibit ferroelectric smectic phases, particularly the smectic C phase []. These derivatives show spontaneous polarization values ranging from 5 to 15 nCcm−2. Notably, many derivatives possess short helical pitches in their C phases, making them valuable as unwinding agents in ferroelectric mixtures [].

Q2: How does the chirality of (3S)-3,7-Dimethyloctan-1-ol influence the properties of its liquid crystal derivatives?

A: While the provided research [] focuses on the synthesis and characterization of (3S)-3,7-Dimethyloctan-1-ol derivatives, it doesn't explicitly delve into the impact of chirality on their liquid crystal properties. Further investigation is needed to understand how the (3S) configuration influences parameters like helical pitch, spontaneous polarization, and phase transition temperatures compared to its enantiomer or racemic mixture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。